molecular formula C7H14N2 B588925 (3S)-Aminoquinuclidine-D1 Dihydrochloride CAS No. 1329838-74-5

(3S)-Aminoquinuclidine-D1 Dihydrochloride

Cat. No.: B588925
CAS No.: 1329838-74-5
M. Wt: 127.209
InChI Key: REUAXQZIRFXQML-DZWZAEAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-Aminoquinuclidine-D1 Dihydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of quinuclidine, a bicyclic amine, and is characterized by its unique stereochemistry and chemical properties. This compound is often used in research due to its ability to interact with biological systems in specific ways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-Aminoquinuclidine-D1 Dihydrochloride typically involves several steps. One common method starts with the preparation of quinuclidine, followed by the introduction of an amino group at the 3-position. This can be achieved through various chemical reactions, including reductive amination or nucleophilic substitution. The final step involves the formation of the dihydrochloride salt, which is achieved by reacting the free base with hydrochloric acid under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired stereochemistry and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S)-Aminoquinuclidine-D1 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .

Scientific Research Applications

(3S)-Aminoquinuclidine-D1 Dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-Aminoquinuclidine-D1 Dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-Aminoquinuclidine-D1 Dihydrochloride is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m1/s1/i7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUAXQZIRFXQML-DZWZAEAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(CN2CCC1CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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